molecular formula C15H12ClNO2 B8377164 1-(3-Chloro-4-methoxyphenyl)-2(1H,3H)-indolone

1-(3-Chloro-4-methoxyphenyl)-2(1H,3H)-indolone

Cat. No. B8377164
M. Wt: 273.71 g/mol
InChI Key: GKDLYVYEIVOSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977178

Procedure details

Using 3:2 hexane:ethyl acetate as eluant on chromatography, the procedure of the preceding preparation was used to convert 1-(3-chloro-4-methoxyphenyl)indole (0.93 g) to present title product, 0.71 g, m.p. 165°-167°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-chloro-4-methoxyphenyl)indole
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC.[Cl:7][C:8]1[CH:9]=[C:10]([N:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=[CH:17]2)[CH:11]=[CH:12][C:13]=1[O:14][CH3:15].C(OCC)(=[O:27])C>>[Cl:7][C:8]1[CH:9]=[C:10]([N:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH2:18][C:17]2=[O:27])[CH:11]=[CH:12][C:13]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
1-(3-chloro-4-methoxyphenyl)indole
Quantity
0.93 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC)N1C(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.